molecular formula C14H17N3O2 B7577254 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine

Cat. No. B7577254
M. Wt: 259.30 g/mol
InChI Key: POKHNYXFMORVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine, also known as BRL-15572, is a potent and selective antagonist of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system and plays a crucial role in the regulation of neurotransmitter release. BRL-15572 has been extensively studied due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor plays a crucial role in the regulation of neurotransmitter release, particularly the release of histamine, dopamine, and norepinephrine. By blocking the H3 receptor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine increases the release of these neurotransmitters, leading to improved cognitive function, memory, and attention.
Biochemical and physiological effects:
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has been shown to have a number of biochemical and physiological effects. It increases the release of histamine, dopamine, and norepinephrine, leading to improved cognitive function, memory, and attention. It also reduces the release of acetylcholine, which is associated with cognitive impairment. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has been shown to have a good safety profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine in lab experiments is its selectivity for the histamine H3 receptor, which allows for more precise targeting of this receptor. Another advantage is its good safety profile and tolerability in animal studies. One limitation of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine. One potential direction is the development of more potent and selective H3 receptor antagonists for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine on cognitive function and memory. Additionally, the potential therapeutic applications of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine in other neurological disorders such as schizophrenia and depression could be explored. Finally, the development of novel drug delivery systems for 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine could improve its bioavailability and pharmacokinetics.

Synthesis Methods

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 2-(2-bromoethyl)-1,3-benzodioxole with 1H-imidazole-2-methanamine to form the intermediate, which is then reacted with 2-methyl-2-propanol to yield the final product.

Scientific Research Applications

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor deficits in animal models of Parkinson's disease. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has also been shown to improve attention and reduce impulsivity in animal models of ADHD.

properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-6-18-12-3-2-11(8-13(12)19-7-1)9-15-10-14-16-4-5-17-14/h2-5,8,15H,1,6-7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKHNYXFMORVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CNCC3=NC=CN3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.